molecular formula C15H17F3N4O2S B6451528 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2549031-74-3

6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6451528
CAS No.: 2549031-74-3
M. Wt: 374.4 g/mol
InChI Key: PETGRFQVDBRMNW-UHFFFAOYSA-N
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Description

6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a multifaceted compound known for its intricate structure and potential applications. With its unique octahydropyrrolo[2,3-c]pyrrole core substituted with a pyridine-3-carbonitrile group, it presents a broad array of reactivity and interaction possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available organic precursors. Key steps might include:

  • Formation of the Octahydropyrrolo[2,3-c]pyrrole Core: : This can involve cyclization reactions under controlled temperature and pressure.

  • Sulfonylation: : Introduction of the trifluoropropanesulfonyl group through a sulfonylation reaction, often using reagents such as trifluoropropanesulfonyl chloride.

  • Substitution Reactions: : Attachment of the pyridine-3-carbonitrile moiety via substitution reactions, facilitated by catalytic agents and specific solvents.

Industrial Production Methods

Scaling up the synthesis for industrial production necessitates optimization of reaction conditions for yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially at the pyrrolidine ring or the pyridine moiety, using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions could target the nitrile group to yield amines, employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the functional groups present.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Various halides and alkylating agents under catalytic conditions.

Major Products Formed

  • From Oxidation: : Corresponding sulfoxides or sulfones.

  • From Reduction: : Amine derivatives.

  • From Substitution: : Functionalized derivatives with diverse substituents.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Biology and Medicine

Research into its biological activity suggests potential as a lead compound in drug discovery, particularly due to its unique trifluoromethyl group, which can influence biological activity.

Industry

In industrial applications, it might be used in the synthesis of advanced materials or as a component in agrochemicals.

Mechanism of Action

The effects of 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile are mediated through interactions with various molecular targets. Its mechanism of action involves binding to specific proteins or enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile: : Lacks the trifluoropropanesulfonyl group, impacting its reactivity and biological activity.

  • 1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrole:

Uniqueness

The unique combination of trifluoropropanesulfonyl and pyridine-3-carbonitrile groups in 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile provides distinctive chemical properties and broad application potential, distinguishing it from similar compounds.

This compound represents a fascinating intersection of complex chemistry and practical application, highlighting the intricate beauty of molecular science.

Properties

IUPAC Name

6-[1-(3,3,3-trifluoropropylsulfonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2S/c16-15(17,18)4-6-25(23,24)22-5-3-12-9-21(10-13(12)22)14-2-1-11(7-19)8-20-14/h1-2,8,12-13H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGRFQVDBRMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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